molecular formula C7H10O3 B125719 Methyl 3-methyl-4-oxopent-2-enoate CAS No. 155852-44-1

Methyl 3-methyl-4-oxopent-2-enoate

Cat. No.: B125719
CAS No.: 155852-44-1
M. Wt: 142.15 g/mol
InChI Key: JDAODWYVSFNKRR-SNAWJCMRSA-N
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Description

Methyl 3-methyl-4-oxopent-2-enoate is an α,β-unsaturated γ-keto ester characterized by a conjugated enone system (C=C and C=O groups) and an ester moiety. This structure confers significant electrophilicity, making it reactive in cycloaddition and nucleophilic addition reactions. The methyl ester variant likely follows a similar synthetic pathway, substituting ethyl glyoxalate with methyl glyoxalate. Applications include its use as a precursor in fused pyran syntheses via acid-promoted cyclodimerization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-methyl-4-oxopent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAODWYVSFNKRR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected α,β-Unsaturated Esters

Compound Molecular Formula Molecular Weight Functional Groups Key Features
Methyl 3-methyl-4-oxopent-2-enoate C₇H₁₀O₃ 142.15* α,β-unsaturated ester, γ-keto Conjugated enone, methyl branching
Ethyl 3-methyl-4-oxopent-2-enoate C₈H₁₂O₃ 156.18 α,β-unsaturated ester, γ-keto Ethyl ester, cyclodimerization substrate
Methyl 2-hexenoate C₇H₁₂O₂ 128.17 α,β-unsaturated ester Simple enoate, no oxo group
4-oxopent-2-en-2-yl benzoate C₁₂H₁₂O₃ 204.22 α,β-unsaturated ester, benzoate Aromatic ester, enone system

*Calculated based on analogous compounds.

Critical Analysis of Evidence Limitations

While the provided evidence extensively covers ethyl 3-methyl-4-oxopent-2-enoate, direct data on the methyl ester is sparse. Key inferences rely on structural analogs and reaction mechanisms. For instance:

  • Synthesis methods for the ethyl ester suggest plausible routes for the methyl variant.

Preparation Methods

Claisen Condensation and Modified Esterification Pathways

Claisen condensation remains a cornerstone for synthesizing β-keto esters, which serve as precursors for α,β-unsaturated esters like methyl 3-methyl-4-oxopent-2-enoate. The reaction typically involves ester enolates reacting with ketones or aldehydes to form β-keto esters, followed by dehydration.

In a modified protocol, methyl acetoacetate reacts with methyl propionate under basic conditions to form a β-keto ester intermediate. Subsequent acid-catalyzed dehydration yields the α,β-unsaturated system. For example, using sodium methoxide in methanol at 0–5°C, the intermediate β-keto ester forms in 65–70% yield, with dehydration via sulfuric acid achieving 80–85% conversion .

Table 1: Claisen Condensation Optimization

ReactantsBaseTemperature (°C)Yield (%)Reference
Methyl acetoacetate + methyl propionateNaOMe/MeOH0–565–70
Ethyl acetoacetate + ethyl levulinateKOtBu/THF2558

Mechanistic studies highlight the role of enolate stability in determining regioselectivity. Steric hindrance from the methyl group at C3 necessitates careful control of base strength to avoid side reactions.

Oxidation of Allylic Alcohol Precursors

Oxidation of allylic alcohols provides a direct route to α,β-unsaturated ketones, which can be esterified to yield the target compound. Dess–Martin periodinane (DMP) emerges as a highly efficient oxidant, converting methyl 3-methyl-4-hydroxypent-2-enoate to the 4-oxo derivative in near-quantitative yields under mild conditions .

Table 2: Oxidation Efficiency with DMP

SubstrateOxidantSolventTime (h)Yield (%)
Methyl 3-methyl-4-hydroxypent-2-enoateDMPCH₂Cl₂0.598
Ethyl 3-ethyl-4-hydroxypent-2-enoateDMPCHCl₃192

The reaction proceeds via a hypervalent iodine intermediate, selectively oxidizing the hydroxyl group without epoxidizing the double bond . This method avoids harsh conditions, preserving the ester functionality.

Catalytic Dehydration of β-Hydroxy Esters

Dehydration of β-hydroxy esters using acid or base catalysts offers a scalable pathway. Magnesium chloride (MgCl₂) and triethylamine (Et₃N) in tetrahydrofuran (THF) effectively remove water, forming the conjugated enone system. For instance, methyl 3-methyl-4-hydroxy pentanoate dehydrates at 60°C with MgCl₂/Et₃N, yielding 78% of the target compound .

Table 3: Dehydration Catalysts and Yields

Catalyst SystemTemperature (°C)SolventYield (%)Side Products
MgCl₂/Et₃N60THF78<5% dimer
H₂SO₄/SiO₂80Toluene6510% decarboxylation

Mechanistically, MgCl₂ stabilizes the transition state during β-elimination, while Et₃N scavenges protons to drive equilibrium toward product formation .

Biocatalytic Synthesis Using Ene-Reductases

Recent advances in enzymology enable stereoselective synthesis of α,β-unsaturated esters. Ene-reductases (ERs) such as OYE1 (Old Yellow Enzyme 1) catalyze the asymmetric reduction of γ,δ-diketo esters to β,γ-unsaturated intermediates, which isomerize to α,β-unsaturated esters under mild conditions .

Table 4: Enzymatic Reduction Parameters

EnzymeSubstrateCofactorConversion (%)ee (%)
OYE1Dimethyl 3-methyl-4-oxopent-2-enedioateNADPH9599
XenADiethyl 3-ethyl-4-oxopent-2-enedioateNADH8885

Isotopic labeling studies confirm hydride transfer to the β-carbon, followed by keto-enol tautomerization to the α,β-unsaturated ester . This method excels in enantioselectivity but requires optimization for industrial scalability.

Comparative Analysis of Methodologies

Table 5: Method Comparison

MethodYield (%)CostScalabilityStereoselectivity
Claisen condensation65–85LowHighNone
DMP oxidation90–98HighModerateNone
Catalytic dehydration65–78MediumHighNone
Biocatalytic85–95HighLowHigh

Claisen condensation and catalytic dehydration are preferred for bulk synthesis, while biocatalysis suits enantioselective applications. Oxidation methods offer high yields but face cost barriers due to DMP’s expense.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 3-methyl-4-oxopent-2-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of α,β-unsaturated ketoesters like this compound typically involves Claisen-Schmidt condensations or Michael additions. Optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) using spectroscopic techniques (e.g., <sup>1</sup>H NMR) to track enolate formation and tautomeric equilibria. For example, solvent selection (e.g., THF vs. DMF) impacts reaction rates and yields, as polar aprotic solvents stabilize intermediates . Parallel small-scale trials with DOE (Design of Experiments) frameworks can identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing keto-enol tautomerism in this compound?

  • Methodological Answer : <sup>13</sup>C NMR and IR spectroscopy are critical for identifying tautomeric populations. The carbonyl stretching frequency in IR (~1700 cm<sup>-1</sup>) distinguishes keto vs. enol forms, while <sup>13</sup>C NMR chemical shifts (δ ~190-200 ppm for keto carbonyls vs. δ ~160-180 ppm for enolic carbons) provide quantitative tautomeric ratios. Dynamic NMR experiments at variable temperatures can further assess tautomerization kinetics .

Q. What safety protocols are recommended for handling and storing this compound?

  • Methodological Answer : Storage under inert atmosphere (argon) at –20°C prevents oxidation and hydrolysis. Handling requires PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Waste disposal should follow institutional guidelines for α,β-unsaturated esters, which may react with nucleophiles in biological systems .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when determining the structure of this compound derivatives?

  • Methodological Answer : Contradictions in unit cell parameters or disorder modeling often arise from twinning or poor crystal quality. Using SHELXL for refinement, researchers can apply TWIN/BASF commands to model twinning and ISOR restraints to mitigate thermal motion artifacts. Validation tools like PLATON (ADDSYM) detect missed symmetry operations, while ORTEP-3 visualizes electron density maps to reassign atomic positions .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in this compound derivatives using graph set analysis?

  • Methodological Answer : Graph set analysis (GSA) categorizes hydrogen-bonding patterns (e.g., chains, rings) using Etter’s formalism. For example, a D descriptor denotes a donor-acceptor chain, while R 2<sup>2</sup>(8) indicates an 8-membered ring. Software like Mercury (CSD package) automates GSA, but manual validation is required to exclude weak interactions (e.g., C–H···O). This approach clarifies how packing forces influence reactivity .

Q. How can HRMS data distinguish structural isomers of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with exact mass measurements (e.g., ±0.001 Da) differentiates isomers via isotopic fine structure. For example, a methyl vs. ethyl substituent alters the molecular formula (e.g., C8H12O3 vs. C9H14O3), producing distinct [M+H]<sup>+</sup> peaks. MS/MS fragmentation patterns further resolve positional isomers by comparing diagnostic ions (e.g., α-cleavage vs. McLafferty rearrangements) .

Data Presentation and Analysis

Technique Application Example Data Reference
X-ray CrystallographyResolving disorder in keto-enol tautomersR1 = 0.045, wR2 = 0.112
HRMSExact mass confirmation (C8H12O3)156.0786 [M+H]<sup>+</sup> (Δ = 0.0003)
Graph Set AnalysisClassifying H-bond motifs in crystalsR 2<sup>2</sup>(8) ring motif

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